molecular formula C12H18N2O2S B1328620 2-Methylsulfonyl-5-(piperidin-1-yl)aniline CAS No. 942474-53-5

2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Cat. No.: B1328620
CAS No.: 942474-53-5
M. Wt: 254.35 g/mol
InChI Key: LAGRGULHKZNGEG-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-5-(piperidin-1-yl)aniline is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35. It is used in various biochemical and proteomics research applications .

Preparation Methods

The synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with aniline and piperidine as the primary starting materials.

    Sulfonylation: Aniline undergoes sulfonylation with methanesulfonyl chloride to form 2-methylsulfonylaniline.

    Piperidinylation: The 2-methylsulfonylaniline is then reacted with piperidine under appropriate conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-Methylsulfonyl-5-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or sulfonyl groups can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methylsulfonyl-5-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.

    Medicine: It may be investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The sulfonyl and piperidinyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

2-Methylsulfonyl-5-(piperidin-1-yl)aniline can be compared with similar compounds such as:

    2-Methylsulfonyl-5-(morpholin-1-yl)aniline: This compound has a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.

    2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline: The pyrrolidine ring in this compound provides different steric and electronic effects compared to the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-methylsulfonyl-5-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)12-6-5-10(9-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGRGULHKZNGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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